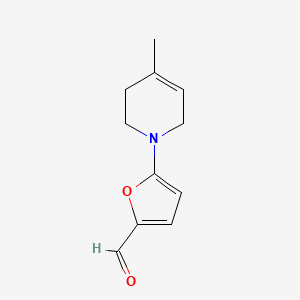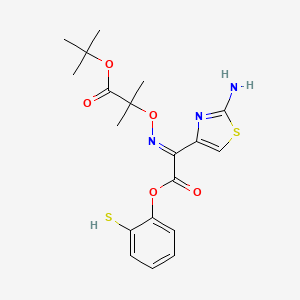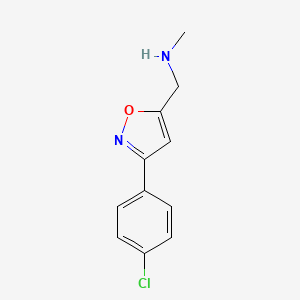
1,7-Diisopropylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where two isopropyl groups are substituted at the 1 and 7 positions of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Diisopropylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic alkylation of naphthalene using isopropyl alcohol or isopropyl chloride. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,7-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride or other Lewis acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
1,7-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
作用機序
The mechanism of action of 1,7-Diisopropylnaphthalene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
1,3-Diisopropylnaphthalene: Similar in structure but with isopropyl groups at the 1 and 3 positions.
1,4-Diisopropylnaphthalene: Isopropyl groups at the 1 and 4 positions.
1,6-Diisopropylnaphthalene: Isopropyl groups at the 1 and 6 positions.
Uniqueness
1,7-Diisopropylnaphthalene is unique due to the specific positioning of its isopropyl groups, which can influence its chemical reactivity and physical properties. This positioning can lead to different steric and electronic effects compared to other isomers, making it valuable for specific applications in research and industry.
特性
CAS番号 |
94133-80-9 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,7-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)14-9-8-13-6-5-7-15(12(3)4)16(13)10-14/h5-12H,1-4H3 |
InChIキー |
XNSUVOOWWSAQMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=CC=C2C(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


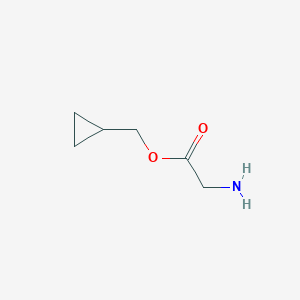
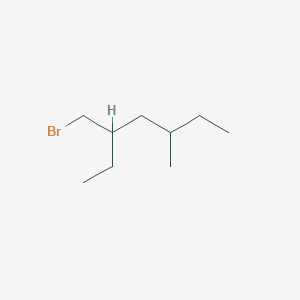
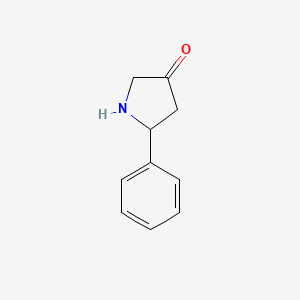
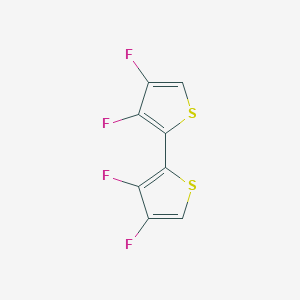

![4-Benzyl-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146783.png)
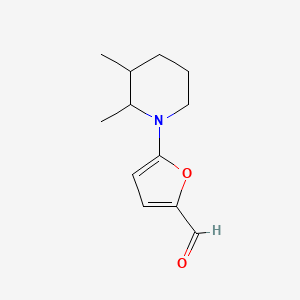
![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
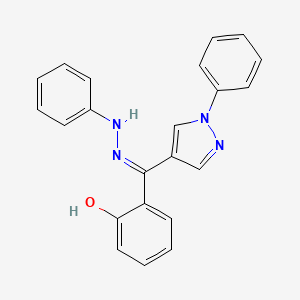
![[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]acetic acid](/img/structure/B13146812.png)
![7-(3-Ethynylbenzyl)-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146821.png)
